2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H14Br3NOS. It is known for its unique structure, which includes a thienyl group substituted with three bromine atoms and a tert-butylamino group attached to an ethanol backbone .
Vorbereitungsmethoden
The synthesis of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol typically involves the reaction of 3,4,5-tribromo-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol or methanol and are carried out under controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The bromine atoms in the thienyl ring may also play a role in enhancing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol can be compared with similar compounds such as:
- 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
- 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol
- 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol
These compounds share a similar structure but differ in the number and position of bromine atoms on the thienyl ring. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62673-62-5 |
---|---|
Molekularformel |
C10H14Br3NOS |
Molekulargewicht |
436.00 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Br3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
InChI-Schlüssel |
GZIZNAUDKBTEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.